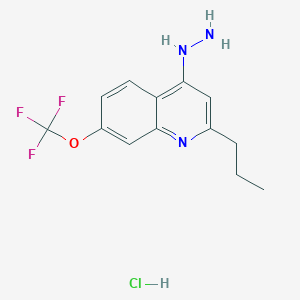
4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride is a heterocyclic organic compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.7259096 g/mol . This compound is known for its unique chemical structure, which includes a hydrazino group, a propyl chain, and a trifluoromethoxy group attached to a quinoline ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethoxy reagents under specific reaction conditions.
Addition of the Propyl Chain: The propyl chain is added through alkylation reactions.
Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine or its derivatives.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques .
Analyse Chemischer Reaktionen
4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Condensation: The hydrazino group can participate in condensation reactions to form hydrazones or hydrazides.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride can be compared with other similar compounds, such as:
4-Hydrazino-2-propyl-7-methoxyquinoline Hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-Hydrazino-2-propyl-7-chloroquinoline Hydrochloride: Similar structure but with a chloro group instead of a trifluoromethoxy group.
4-Hydrazino-2-propyl-7-fluoroquinoline Hydrochloride: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H15ClF3N3O |
|---|---|
Molekulargewicht |
321.72 g/mol |
IUPAC-Name |
[2-propyl-7-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14F3N3O.ClH/c1-2-3-8-6-12(19-17)10-5-4-9(7-11(10)18-8)20-13(14,15)16;/h4-7H,2-3,17H2,1H3,(H,18,19);1H |
InChI-Schlüssel |
XIWCMXXCRVXNDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















